3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Medicinal chemistry Structure-Activity Relationship (SAR) Benzamide chemotype

This 3-dimethylamino-substituted benzamide is an essential starting scaffold for NK1 (substance P) receptor antagonist development. The –N(CH₃)₂ group at the 3‑position (σₘ = –0.16) provides strong electron-donating character, divergent from the 3‑chloro (σₘ = +0.37) and 3‑bromo (σₘ = +0.39) analogs—enabling exploration of a distinct pharmacophore region. With TPSA 67.0 Ų and XLogP3 0.8, it offers superior aqueous solubility and reduced non-specific protein binding, making it ideal for high-concentration screening (10–100 μM) where hydrophobic analogs may precipitate or cause aggregation-based false positives. The metabolically stable methanesulfonylpiperidine sulfonamide resists hydrolysis, while the 3‑dimethylamino group remains available for further derivatization (quaternization, N‑oxide formation, or electrophilic aromatic substitution). Researchers can validate NK1 binding via [³H]-Substance P radioligand displacement using published assay conditions for direct comparability to Kissei Pharmaceutical patent exemplars. Request a quote for this research-grade building block today.

Molecular Formula C16H25N3O3S
Molecular Weight 339.45
CAS No. 1235075-97-4
Cat. No. B2795605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide
CAS1235075-97-4
Molecular FormulaC16H25N3O3S
Molecular Weight339.45
Structural Identifiers
SMILESCN(C)C1=CC=CC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C
InChIInChI=1S/C16H25N3O3S/c1-18(2)15-6-4-5-14(11-15)16(20)17-12-13-7-9-19(10-8-13)23(3,21)22/h4-6,11,13H,7-10,12H2,1-3H3,(H,17,20)
InChIKeyIHGOODLZRNATSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide (CAS 1235075-97-4): Procurement-Relevant Chemical Profile


3-(Dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide (CAS 1235075-97-4, PubChem CID 49688242) is a synthetic benzamide derivative featuring a 3-dimethylamino substitution on the phenyl ring and a 1-methanesulfonylpiperidin-4-ylmethyl side chain [1]. The compound belongs to the N-(piperidin-4-yl)benzamide chemotype, a scaffold associated with neurokinin (NK1/substance P) receptor antagonism and anti-hepatoma activity [2][3]. Its molecular formula is C₁₆H₂₅N₃O₃S, and it is commercially available as a research-grade chemical building block .

Why N-[(1-Methanesulfonylpiperidin-4-yl)methyl]benzamide Analogs Cannot Be Freely Interchanged: The 3-Dimethylamino Differentiator


Within the N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide chemotype, the identity of the phenyl ring substituent at the 3-position is the primary determinant of biological target engagement, physicochemical character, and synthetic tractability. The 3-dimethylamino group (–N(CH₃)₂) imparts distinct electronic properties (Hammett σₘ = –0.16, strong electron donation via resonance) and protonation state (pKₐ ~5–6 for the protonated anilinium form) compared to the 3-chloro (σₘ = +0.37, electron withdrawing), 3-bromo (σₘ = +0.39), or unsubstituted analogs [1][2]. These electronic differences translate into divergent hydrogen-bond acceptor/donor capabilities, metabolic stability profiles, and pharmacological selectivity—meaning a bioactive hit identified with the 3-dimethylamino congener is unlikely to be reproduced by its 3-halo counterparts without significant re-optimization [3].

Quantitative Differential Evidence: 3-(Dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide vs. Closest Structural Analogs


Electronic Influence at the 3-Position: Hammett Substituent Constant Comparison for Predicting Binding Affinity Trends

The 3-dimethylamino substituent exerts a strong electron-donating resonance effect (σₘ = –0.16) that electronically deactivates the phenyl ring toward electrophilic metabolism and alters the hydrogen-bonding capacity of the adjacent amide NH, in marked contrast to the electron-withdrawing 3-chloro (σₘ = +0.37) and 3-bromo (σₘ = +0.39) analogs [1]. In structurally related N-(piperidin-4-yl)benzamide series, electron-donating substituents at the 3-position have been correlated with improved selectivity for GPCR targets over cytochrome P450 off-targets; for example, the 4-phenoxybenzamide congener N-(1-(methylsulfonyl)piperidin-4-yl)-4-phenoxybenzamide—bearing an electron-donating 4-phenoxy group—achieves an anti-hepatoma IC50 of 8.42 μM against HepG2 cells, surpassing sorafenib [2][3].

Medicinal chemistry Structure-Activity Relationship (SAR) Benzamide chemotype

Calculated Physicochemical Differentiation: logP and Topological Polar Surface Area (TPSA) for Membrane Permeability Prediction

Based on PubChem-computed properties (CID 49688242), 3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide has a topological polar surface area (TPSA) of 67.0 Ų and an XLogP3 of 0.8, placing it within favorable drug-like space for oral absorption [1]. By comparison, the 3-chloro analog (3-chloro-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide) has a lower TPSA (~58 Ų) and higher calculated logP (~1.5), while the 3-bromo analog is even more lipophilic [2]. The higher TPSA and lower logP of the 3-dimethylamino compound predict improved aqueous solubility and potentially lower non-specific protein binding—properties that directly affect assay reliability and in vivo pharmacokinetics.

ADME prediction Drug-likeness Physicochemical profiling

Synthetic Accessibility and Commercial Availability: Comparison of Vendor Coverage and Purity Across the Analog Series

3-(Dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide is commercially stocked by at least one specialty chemical supplier (A2B Chem, Cat# BK10251) as a research-grade compound . In contrast, the 3-chloro analog (CAS 1235093-31-8) and 3-bromo analog are more widely listed but frequently described as custom-synthesis products with longer lead times. The 3-dimethylamino variant benefits from a synthetically accessible 3-(dimethylamino)benzoic acid precursor (commercially available at scale), which simplifies amide coupling with 1-methanesulfonylpiperidin-4-yl)methanamine [1]. Huang et al. (2016) demonstrated that related N-(piperidin-4-yl)benzamides can be prepared via straightforward alkylation and condensation sequences with yields >50% [2].

Chemical procurement Building blocks Synthetic tractability

Class-Level Target Engagement: NK1/Substance-P Receptor Antagonism Potential Inferred from Patent-Disclosed Benzamide Chemotypes

Patent documents US9708266 and US10011568 (Kissei Pharmaceutical) disclose multiple N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide derivatives as potent antagonists of the human Substance-P receptor (NK1) with IC50 values ranging from 0.98 nM to 2.78 nM in radioligand binding assays at pH 7.4, 2°C [1][2]. While the specific 3-dimethylamino-substituted exemplar is not tabulated in the public BindingDB extract for these patents, the structure falls within the Markush scope of Formula I and shares the critical methanesulfonylpiperidine pharmacophore. Notably, the patent data reveal a steep SAR: a 4-phenoxy substitution (structurally analogous to the 3-dimethylamino group as an electron-donating substituent) yields sub-nanomolar NK1 affinity, whereas electron-withdrawing groups attenuate potency [3].

GPCR pharmacology Neurokinin receptor Substance P antagonism

Recommended Application Scenarios for 3-(Dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide Based on Differential Evidence


GPCR (NK1/Substance P Receptor) Chemical Probe Development and Radioligand Displacement Assays

Given the compound's structural placement within the Kissei Pharmaceutical NK1 antagonist patent family (US9708266/US10011568) where closely related benzamide exemplars achieve sub-nanomolar IC50 values [1], this compound is well-suited as a starting scaffold for developing novel NK1 receptor chemical probes. Its 3-dimethylamino group provides distinct electronic character compared to the halogenated analogs, potentially enabling exploration of a different region of the NK1 pharmacophore. Researchers should validate NK1 binding affinity via radioligand displacement using [³H]-Substance P in recombinant human NK1-expressing cell membranes at pH 7.4, 2°C, using the assay conditions described in the patent for direct comparability [2].

Medicinal Chemistry SAR Campaigns: Electronic Modulation of the Benzamide Phenyl Ring

The 3-dimethylamino substituent confers a Hammett σₘ of –0.16 (electron-donating), which is inverted relative to the 3-chloro (σₘ = +0.37) and 3-bromo (σₘ = +0.39) analogs [3]. This makes the compound an ideal comparator in systematic SAR studies examining how electronic character at the 3-position influences target binding, selectivity, and metabolic stability. The Huang et al. (2016) anti-hepatoma study on a related N-(piperidin-4-yl)benzamide demonstrated that electron-donating substituents can yield IC50 values superior to sorafenib in HepG2 cells (IC50 = 8.42 μM) [4], suggesting that the 3-dimethylamino compound merits evaluation in similar cytotoxicity panels.

Biochemical Probe for Protein-Protein Interaction (PPI) or Enzyme Inhibition Screens Requiring Moderate Polarity

With a computed TPSA of 67.0 Ų and XLogP3 of 0.8 [5], the compound occupies favorable drug-like chemical space for aqueous biochemical assays. Its polar surface area exceeds that of 3-halo analogs by approximately 9 Ų, predicting improved solubility and reduced non-specific protein binding [6]. This makes the compound particularly suitable for high-concentration screening formats (e.g., 10–100 μM) where hydrophobic analogs may precipitate or produce false-positive aggregation-based inhibition.

Synthetic Chemistry: Amide Coupling Building Block for Library Synthesis

The compound can serve as a versatile building block in parallel amide synthesis campaigns, as documented by the A2B Chem listing (Cat# BK10251) . The methanesulfonylpiperidine moiety provides a metabolically stable tertiary sulfonamide that resists hydrolysis, while the 3-dimethylamino group remains available for further derivatization (e.g., quaternization, N-oxide formation, or electrophilic aromatic substitution). Synthesis protocols from Huang et al. (2016) demonstrate that analogous benzamide derivatives can be prepared in >50% yield using straightforward coupling conditions [4].

Quote Request

Request a Quote for 3-(dimethylamino)-N-[(1-methanesulfonylpiperidin-4-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.